[4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate
Description
[4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, ketone, and ester, which contribute to its diverse reactivity and potential utility.
Properties
IUPAC Name |
[4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-18(30)34-22-14-13-19(16-23(22)33-7)15-21(28-24(31)20-11-9-8-10-12-20)25(32)29-27(5,6)17-26(2,3)4/h8-16H,17H2,1-7H3,(H,28,31)(H,29,32)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMPVNNNUQUCDQ-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC(C)(C)CC(C)(C)C)NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(\C(=O)NC(C)(C)CC(C)(C)C)/NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamido Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.
Formation of the Enone Intermediate: The enone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone.
Coupling of Intermediates: The benzamido and enone intermediates are then coupled under suitable conditions to form the desired product.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amide groups.
Reduction: Reduction reactions can target the ketone and enone functionalities.
Substitution: The aromatic ring and ester group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be used to study enzyme interactions, particularly those involving amide and ester bonds.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, given its structural similarity to known bioactive molecules.
Industry
In industry, the compound might be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for [4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate: shares similarities with other amide and ester-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse reactivity. This makes it a valuable compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
